2-(3-Bromo-5-chloropyridin-2-yl)acetic acid
Overview
Description
“2-(3-Bromo-5-chloropyridin-2-yl)acetic acid” is a chemical compound with the CAS Number: 1214341-90-8 . It has a molecular weight of 250.48 . The IUPAC name for this compound is 2-(3-bromo-5-chloropyridin-2-yl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(3-Bromo-5-chloropyridin-2-yl)acetic acid” is 1S/C7H5BrClNO2/c8-5-1-4(9)3-10-6(5)2-7(11)12/h1,3H,2H2,(H,11,12) . This code represents the molecular structure of the compound.Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 2-(3-Bromo-5-chloropyridin-2-yl)acetic acid:
Insecticidal Activities
This compound has shown potential in the field of agriculture as an insecticide. Preliminary bioassay tests indicate that it possesses certain insecticidal activities, with one compound showing a mortality rate of 70% towards Mythimna separata Walker at a concentration of 200 mg·L -1 .
Fungicidal Properties
Some derivatives of this compound have exhibited favorable fungicidal activities, particularly against Physalospora piricola, suggesting its use as a new fungicidal leading structure for further investigations .
Synthesis Methods
Novel methods for synthesizing derivatives of this compound have been described, which could lead to the development of new pharmaceuticals or agrochemicals .
Medical Imaging
It has been used in the preparation of positron emission tomography (PET) radioligand [11C]MK-1064, which is applicable in orexin-2 receptor imaging, a valuable tool in medical diagnostics .
Antifibrotic Activities
The compound has been involved in the synthesis of novel inhibitors with potential antifibrotic activities, which could be significant for treating conditions like idiopathic pulmonary fibrosis .
Diacylhydrazine Derivatives
It serves as a key intermediate in the synthesis of diacylhydrazine derivatives, which have shown insecticidal activity, further emphasizing its importance in agricultural chemistry .
Safety and Hazards
properties
IUPAC Name |
2-(3-bromo-5-chloropyridin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-1-4(9)3-10-6(5)2-7(11)12/h1,3H,2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOCSQBKFBYLQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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